1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is a synthetic compound that acts as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. This compound exhibits high affinity for the mGlu5 receptor and enhances its activity, thereby influencing glutamate signaling in the brain.
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine acts as a positive allosteric modulator of the mGlu5 receptor []. This means it binds to a site on the receptor distinct from the glutamate binding site. By binding to this allosteric site, it enhances the receptor's response to glutamate, leading to increased downstream signaling.
Investigating mGlu5 Receptor Pharmacology: As a selective PAM, this compound can be used to further understand the structure-activity relationships of mGlu5 allosteric modulators. It can be utilized in binding assays and functional studies to determine the specific residues and interactions involved in PAM binding and efficacy [].
Preclinical Models of Neurological Disorders: Dysfunctional glutamate signaling through mGlu5 is implicated in various neurological and psychiatric disorders such as schizophrenia and cognitive impairment []. This compound can be used as a pharmacological tool in preclinical models to investigate the therapeutic potential of mGlu5 PAMs in these conditions.
Drug Discovery and Development: The promising preclinical profile of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine highlights its potential as a lead compound for developing novel therapeutics targeting mGlu5 []. Further research optimizing its pharmacokinetic and pharmacodynamic properties could lead to the development of new drugs for treating neurological disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: